molecular formula C12H13ClO2 B571601 ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate CAS No. 1056642-37-5

ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate

Cat. No. B571601
M. Wt: 224.684
InChI Key: LFSMYGDOLVXLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate, also known as 2-chlorobut-2-enoic acid ethyl ester, is an organic compound with a molecular formula of C10H11ClO2. It is a colorless liquid with a mild odor. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a reagent in laboratory experiments.

Scientific Research Applications

  • Synthesis and Characterization : Ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate has been synthesized and characterized in various studies. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was prepared and characterized, demonstrating the compound's existence as the enamine tautomer in the solid state and its interesting structural properties (Johnson et al., 2006).

  • Crystal Packing and Molecular Interactions : Studies have investigated the crystal packing and molecular interactions of related compounds. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a similar compound, utilizes rare N⋯π interactions and hydrogen bonds in its crystal packing (Zhang, Wu, & Zhang, 2011).

  • Chemical Reactions and Mechanisms : The compound has been used to study various chemical reactions and mechanisms. For example, its reaction with coenzyme NADH model compounds has been investigated, showing different product formation via distinct mechanisms (Fang et al., 2006).

  • Hydrogenation Studies : The compound has been used in hydrogenation studies. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a related compound, has been explored, showing high enantioselectivity in the production of ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).

  • Pharmacological Applications : Its derivatives have been synthesized for potential pharmacological applications, such as the synthesis of Phosphonobaclofen, a specific antagonist of baclofen (Chiefari et al., 1987).

  • Intramolecular Cyclization Studies : The compound has been involved in intramolecular cyclization studies, leading to the formation of new compounds with potential applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

  • Protecting Group Synthesis : It has been used in the synthesis of novel polymeric amino protecting groups, which are crucial in peptide synthesis (Gormanns & Ritter, 1994).

  • Electrochemical Studies : The compound has been utilized in electrochemical studies, providing insights into chemical versus electrochemical synthesis routes (Banda & Brettle, 1977).

properties

IUPAC Name

ethyl (E)-3-(2-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSMYGDOLVXLIC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chlorophenyl)-2-butenoic Acid Ethyl Ester

Citations

For This Compound
1
Citations
GA Pinna, G Cignarella, S Ruiu, G Loriga… - Bioorganic & medicinal …, 2003 - Elsevier
Two series of analogues of 9-propionyl-10-cinnamyl-9,10-diazatricyclo[4.2.1.1 ]decane (1a) and 2-propionyl-7-cinnamyl-2,7-diazatricyclo[4.4.0.0 ]decane (2a), in which the cinnamyl …
Number of citations: 20 www.sciencedirect.com

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